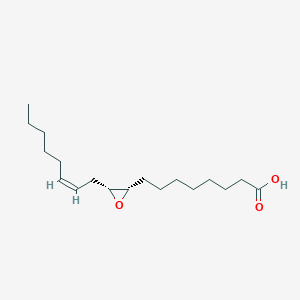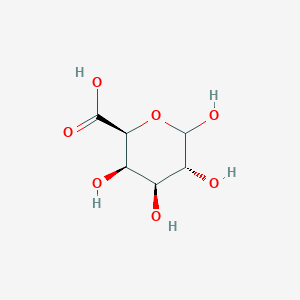
3'-Hydroxyechinenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-Hydroxyechinenone is a carotenoid pigment that is found in various microorganisms, including cyanobacteria. It is known for its unique structure and potential applications in the fields of medicine, food, and cosmetics.
Wissenschaftliche Forschungsanwendungen
Benzophenone-3 and Reproductive Toxicity
Benzophenone-3 (BP-3), a compound similar to phenolic compounds like 3'-Hydroxyechinenone, is extensively used as an ultraviolet filter in skincare products and as a food additive. Research indicates its presence in human and environmental samples, such as urine, amniotic fluid, and placental tissue. Studies have linked high levels of BP-3 exposure to potential reproductive toxicity. For instance, in humans, BP-3 exposure may correlate with increased male birth weight but decreased female birth weight and male gestational age. In animal models like fish and rats, BP-3 exposure was associated with decreased egg production, hatching, testosterone levels, and alterations in steroidogenic genes, as well as impacts on sperm density and the estrous cycle. These findings suggest that BP-3, and possibly similar phenolic compounds, might disrupt normal endocrine functions, potentially due to their estrogenic and testosterone-balancing properties. However, it's important to note that variations in exposure and outcome measurements across studies necessitate further standardized research for more conclusive insights (Ghazipura et al., 2017).
Benzophenone-3 and Environmental Impact
The widespread use of BP-3 in consumer products has led to environmental concerns, particularly in aquatic ecosystems. BP-3's lipophilic, photostable, and bioaccumulative nature means it can persist in the environment and accumulate in organisms. Studies have detected BP-3 in various environmental matrices, including water, soil, and biota, with concentrations in ambient freshwater and seawater reaching significant levels. The main sources of environmental BP-3 are believed to be human recreational activities and wastewater treatment plant effluents. BP-3 and its metabolites have been detected in humans and wildlife, raising questions about its potential endocrine-disrupting capacity and ecological risks. Despite the current levels in ambient water being generally lower than predicted no effect concentrations (PNEC), the presence of BP-3 in wastewater influents and its potential long-term impacts on aquatic ecosystems warrant further investigation (Kim & Choi, 2014).
Eigenschaften
Produktname |
3'-Hydroxyechinenone |
|---|---|
Molekularformel |
C40H54O2 |
Molekulargewicht |
566.9 g/mol |
IUPAC-Name |
3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C40H54O2/c1-29(17-13-19-31(3)21-23-36-33(5)27-35(41)28-40(36,9)10)15-11-12-16-30(2)18-14-20-32(4)22-24-37-34(6)38(42)25-26-39(37,7)8/h11-24,35,41H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-/m1/s1 |
InChI-Schlüssel |
ZRCXVNZZDQGBQT-BANQPSJHSA-N |
Isomerische SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)CCC2(C)C)C)/C)/C |
SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C |
Kanonische SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C |
Synonyme |
(3’R)‐3’‐Hydroxy‐β,β‐caroten‐4‐one; 3'-hydroxy-beta,beta-caroten-4-one; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-hydroxy-1-(5,6,14,17-tetrahydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-yl)ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one](/img/structure/B211769.png)






![Pentasodium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B211903.png)
![calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B211984.png)



![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B212070.png)
